molecular formula C10H13NO B8706285 2-Cyclopropyl-1-(pyridin-2-yl)ethanol

2-Cyclopropyl-1-(pyridin-2-yl)ethanol

Cat. No.: B8706285
M. Wt: 163.22 g/mol
InChI Key: DARVIUKKPDPWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-1-(pyridin-2-yl)ethanol is a chiral heterocyclic building block of high value in pharmaceutical and organic synthesis research. Its structure incorporates a pyridine ring, a privileged scaffold in medicinal chemistry, and a cyclopropane group, which can impart conformational rigidity and improve metabolic stability to target molecules . The ethanol linker and stereogenic center provide a versatile handle for further synthetic modification, enabling its use in constructing more complex molecular architectures. Researchers can utilize this compound as a key intermediate in the exploration of novel biologically active molecules. Pyridine and dihydropyridine derivatives are extensively investigated for a wide spectrum of activities, including serving as antimicrobial agents , antifibrotic drugs , and kinase inhibitors . The specific stereoisomer supplied can be critical for its application, particularly in the development of chiral ligands or for studying structure-activity relationships (SAR) in drug discovery programs. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption of any kind. Researchers should handle this and all chemicals using appropriate personal protective equipment (PPE) and adhere to their institution's safety protocols. For specific storage, handling, and structural information (including HPLC, NMR, and MS data), please refer to the certificate of analysis available for this product.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-cyclopropyl-1-pyridin-2-ylethanol

InChI

InChI=1S/C10H13NO/c12-10(7-8-4-5-8)9-3-1-2-6-11-9/h1-3,6,8,10,12H,4-5,7H2

InChI Key

DARVIUKKPDPWFM-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(C2=CC=CC=N2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula Key Substituents Biological/Functional Role Physical Properties
2-Cyclopropyl-1-(pyridin-2-yl)ethanol Not reported Cyclopropyl, pyridin-2-yl Unknown (likely research intermediate) Unknown; predicted moderate solubility in polar solvents
Prasugrel C₂₀H₂₀FNO₃S 2-fluorophenyl, thienopyridine, acetate Antiplatelet (P2Y12 inhibitor) MP: 118–124°C; soluble in DMSO, ethanol
5ac (Indole analog) Not reported Cyclopropyl, indole Research compound (synthetic intermediate) Purified via petroleum ether/EtOAc
(−)-(S)-1-(Pyridin-2-yl)ethanol C₇H₉NO Pyridin-2-yl Chiral resolving agent [α]₂₃°D: +53.9 (MeOH); GC Rt: 43.94 min
Prasugrel 3-Fluoro Analog C₂₀H₂₀FNO₃S 3-fluorophenyl Impurity profile studied Chromatographic retention differs from prasugrel

Key Differences and Implications

  • Substituent Effects: Cyclopropyl vs. Prasugrel’s 2-fluorophenyl group enhances antiplatelet activity by optimizing steric and electronic interactions with the P2Y12 receptor . Pyridine vs. Thienopyridine: The absence of a thienopyridine ring in the target compound eliminates prasugrel’s irreversible ADP-receptor inhibition mechanism, suggesting divergent pharmacological applications .
  • Chirality: (−)-(S)-1-(Pyridin-2-yl)ethanol demonstrates significant optical rotation ([α]₂₃°D +53.9), highlighting the stereochemical influence of the pyridinyl group. The target compound’s chirality (if resolved) could similarly impact its bioactivity .
  • Synthetic and Purification Methods :

    • The indole analog (5ac) and prasugrel derivatives employ column chromatography for purification, suggesting shared challenges in isolating cyclopropane-containing compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.